3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene . It is a solid substance with a molecular weight of 325.36 . The IUPAC name for this compound is 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Synthesis Analysis
The synthesis of this compound could potentially involve a C-H Activation methodology . This method, developed by Jin-Quan Yu and coworkers, involves a Pd-mediated C-C bond formation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C19H19NO4 . The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 325.36 . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis Techniques
The synthesis of fluoren-9-ones, which are closely related to 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid, has been explored through various chemical reactions. Ethyl cyclohexene-1-carboxylate undergoes reaction with aromatic substrates in the presence of concentrated sulfuric acid to yield fluoren-9-ones in good yield. This synthesis route demonstrates the versatility of fluoren-9-yl derivatives in chemical synthesis and their potential in various scientific applications (Ramana & Potnis, 1993).
Carboxylation Reactions
Carboxylation reactions involving fluorene and other compounds have been effectively carried out using a reagent system comprising 1,3-diphenylurea, potassium carbonate, and carbon dioxide at room temperature and atmospheric pressure. This method highlights the chemical reactivity of fluoren-9-yl derivatives, potentially opening new pathways for their application in synthetic organic chemistry and material science (Chiba et al., 1978).
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized as a protective group for hydroxy-groups in conjunction with acid- and base-labile protecting groups. This property is particularly useful in peptide synthesis where selective deprotection is required. The Fmoc group can be removed by the action of triethylamine in dry pyridine solution, leaving other sensitive groups intact. This application underscores the importance of fluoren-9-yl derivatives in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Synthesis Applications
The fluoren-9-ylmethoxycarbonyl group has been employed in the solid-phase synthesis of N-alkylhydroxamic acids. This application illustrates the role of fluoren-9-yl derivatives in facilitating the synthesis of bioactive molecules, thereby contributing to advancements in medicinal chemistry and drug discovery (Mellor & Chan, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,15-16,21H,5-7,12-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXKDJNOOYSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138238-33-0 |
Source
|
Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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